Ethyl 4-amino-2,6-difluorobenzoate is a compound that, while not directly studied, is structurally related to various ethyl benzoate derivatives that have been researched for their biological activities. These derivatives have shown potential in different fields, including cancer therapy and molecular biology. For instance, ethyl-3,4-dihydroxybenzoate has been investigated for its cytotoxic effects on esophageal squamous cell carcinoma cells1, while ethyl 4-azidobenzoylaminoacetimidate has been used for RNA-protein cross-linking within Escherichia coli ribosomal 30-S subunits2. Additionally, ethyl 5-amino-2-methyl-6,7,8,9-tetrahydrobenzo[b][1,8]naphthyridine-3-carboxylate has been studied for its acetylcholinesterase inhibition, which is relevant in the treatment of Alzheimer's disease3. These studies provide a foundation for understanding the potential applications of ethyl 4-amino-2,6-difluorobenzoate in various fields.
The mechanism of action of ethyl benzoate derivatives can vary depending on their specific structure and target. For example, ethyl-3,4-dihydroxybenzoate has been shown to induce cell autophagy and apoptosis in esophageal squamous cell carcinoma cells through the up-regulation of BNIP3 and N-myc downstream-regulated gene-1 (NDRG1)1. This compound causes S phase accumulation, loss of mitochondrial membrane permeabilization, and caspase-dependent apoptosis. It also induces autophagy mediated by microtubule-associated protein 1 light chain 3, which, along with apoptosis, contributes to the cytotoxic effects on cancer cells1. On the other hand, ethyl 4-azidobenzoylaminoacetimidate is used to cross-link RNA with proteins within bacterial ribosomal subunits, which is a valuable tool in studying the structure and function of ribosomes2. Lastly, the inhibition of acetylcholinesterase by compounds like ethyl 5-amino-2-methyl-6,7,8,9-tetrahydrobenzo[b][1,8]naphthyridine-3-carboxylate represents a therapeutic approach for neurodegenerative diseases such as Alzheimer's3.
The applications of ethyl benzoate derivatives extend across various fields of research and medicine. In cancer research, compounds like ethyl-3,4-dihydroxybenzoate offer a promising avenue for the development of new anticancer agents due to their ability to induce apoptosis in cancer cells1. In molecular biology, reagents such as ethyl 4-azidobenzoylaminoacetimidate facilitate the study of ribosomal structure and function by enabling RNA-protein cross-linking, which is crucial for understanding protein synthesis and its regulation2. Furthermore, in the field of neuropharmacology, the inhibition of acetylcholinesterase by molecules like ethyl 5-amino-2-methyl-6,7,8,9-tetrahydrobenzo[b][1,8]naphthyridine-3-carboxylate provides a strategy for the treatment of Alzheimer's disease, highlighting the therapeutic potential of these compounds3. These diverse applications underscore the significance of ethyl benzoate derivatives in advancing scientific knowledge and developing new treatments for various diseases.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: